molecular formula C12H12N6OS B4055092 N-(2-methyl-2H-1,2,3-triazol-4-yl)-2-[3-(2-thienyl)-1H-pyrazol-1-yl]acetamide

N-(2-methyl-2H-1,2,3-triazol-4-yl)-2-[3-(2-thienyl)-1H-pyrazol-1-yl]acetamide

Cat. No.: B4055092
M. Wt: 288.33 g/mol
InChI Key: SDUGKTGQWDBQTR-UHFFFAOYSA-N
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Description

N-(2-methyl-2H-1,2,3-triazol-4-yl)-2-[3-(2-thienyl)-1H-pyrazol-1-yl]acetamide is a useful research compound. Its molecular formula is C12H12N6OS and its molecular weight is 288.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 288.07933020 g/mol and the complexity rating of the compound is 357. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Coordination Complexes and Antioxidant Activity

A study by Chkirate et al. (2019) discussed the synthesis of pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II). These complexes exhibited significant antioxidant activity, suggesting potential applications in developing antioxidant agents (Chkirate et al., 2019).

Insecticidal Assessment

Fadda et al. (2017) utilized a cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide precursor for synthesizing various heterocycles with insecticidal properties against the cotton leafworm, Spodoptera littoralis. This research highlights the compound's potential in developing new insecticidal agents (Fadda et al., 2017).

Antimicrobial and Antifungal Activities

Several studies have synthesized derivatives related to the compound , showing promising antimicrobial and antifungal activities. For example, Saravanan et al. (2010) synthesized thiazole derivatives incorporating a pyrazole moiety, which exhibited significant anti-bacterial and anti-fungal activities (Saravanan et al., 2010).

Synthesis of Fused and Isolated Azoles

Research by El Azab and Elkanzi (2014) focused on synthesizing new compounds derived from thieno[d]pyrimidines, demonstrating the versatility of similar compounds in creating biologically active substances with a wide spectrum of action (El Azab & Elkanzi, 2014).

Development of Anticancer Agents

A study by Evren et al. (2019) synthesized N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and investigated their anticancer activity, highlighting the potential of these compounds in cancer treatment (Evren et al., 2019).

Properties

IUPAC Name

N-(2-methyltriazol-4-yl)-2-(3-thiophen-2-ylpyrazol-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N6OS/c1-17-13-7-11(16-17)14-12(19)8-18-5-4-9(15-18)10-3-2-6-20-10/h2-7H,8H2,1H3,(H,14,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDUGKTGQWDBQTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=CC(=N1)NC(=O)CN2C=CC(=N2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N6OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-methyl-2H-1,2,3-triazol-4-yl)-2-[3-(2-thienyl)-1H-pyrazol-1-yl]acetamide
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N-(2-methyl-2H-1,2,3-triazol-4-yl)-2-[3-(2-thienyl)-1H-pyrazol-1-yl]acetamide
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N-(2-methyl-2H-1,2,3-triazol-4-yl)-2-[3-(2-thienyl)-1H-pyrazol-1-yl]acetamide
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N-(2-methyl-2H-1,2,3-triazol-4-yl)-2-[3-(2-thienyl)-1H-pyrazol-1-yl]acetamide
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N-(2-methyl-2H-1,2,3-triazol-4-yl)-2-[3-(2-thienyl)-1H-pyrazol-1-yl]acetamide
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N-(2-methyl-2H-1,2,3-triazol-4-yl)-2-[3-(2-thienyl)-1H-pyrazol-1-yl]acetamide

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